(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Bromine, chlorine; reactions are conducted in the presence of catalysts or under UV light.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C10H9NO2S2 |
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Molecular Weight |
239.3 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO2S2/c1-6-3-4-14-7(6)5-8-9(12)11(2)10(13)15-8/h3-5H,1-2H3/b8-5- |
InChI Key |
AHICOTFNDOKNJR-YVMONPNESA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=O)S2)C |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)C |
Origin of Product |
United States |
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